Methyl benzyl(naphthalen-1-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88343-35-5 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
methyl N-benzyl-N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C19H17NO2/c1-22-19(21)20(14-15-8-3-2-4-9-15)18-13-7-11-16-10-5-6-12-17(16)18/h2-13H,14H2,1H3 |
InChI Key |
CQZQBMXEKNOVDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Methyl Benzyl Naphthalen 1 Yl Carbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the cornerstone for determining the molecular structure of Methyl benzyl(naphthalen-1-yl)carbamate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals.
¹H, ¹³C, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) and benzyl (B1604629) groups, as well as singlets for the methylene (B1212753) (CH₂) and methyl (CH₃) protons. The seven protons of the naphthalen-1-yl group would appear as a complex multiplet pattern in the downfield region (approximately 7.4–8.2 ppm), characteristic of a substituted naphthalene system. The five protons of the benzyl group would also resonate in the aromatic region, likely between 7.2 and 7.4 ppm. The benzylic CH₂ protons would typically present as a singlet around 5.1 ppm, and the methyl protons of the carbamate (B1207046) group would appear as a singlet further upfield, around 3.7 ppm.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carbamate is the most deshielded, expected to resonate around 155–157 ppm. The aromatic carbons of the naphthalene and benzyl rings would appear in the 120–140 ppm range. The benzylic CH₂ carbon and the methoxy (B1213986) CH₃ carbon would have characteristic shifts near 67 ppm and 53 ppm, respectively.
2D NMR experiments are crucial for confirming these assignments:
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the naphthalene and benzyl rings, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively linking the ¹H signals of the CH₂ and CH₃ groups to their corresponding ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations, offering insights into the molecule's preferred conformation in solution. NOESY would show correlations between the benzylic CH₂ protons and the ortho-protons of the benzyl ring, as well as with the C8 proton of the naphthalene ring, confirming their spatial proximity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| C=O | - | ~156.0 | - | - |
| Naphthyl-H | ~7.40-8.20 (m, 7H) | ~122.0-135.0 | C=O, Naphthyl-C | Benzyl-CH₂, Naphthyl-H |
| Benzyl-H | ~7.20-7.40 (m, 5H) | ~127.0-138.0 | Benzyl-CH₂, C=O | Benzyl-CH₂ |
| Benzyl-CH₂ | ~5.12 (s, 2H) | ~67.5 | C=O, Benzyl-C, Naphthyl-C1 | Naphthyl-H8, Benzyl-ortho-H |
Solid-State NMR Spectroscopy for Polymorph Characterization
While solution NMR provides data on the averaged molecular structure, solid-state NMR (ssNMR) can probe the structure in the crystalline state. For a molecule like this compound, which may exist in different crystalline forms (polymorphs), ssNMR is a powerful tool for characterization. Each polymorph, having a unique crystal packing and molecular conformation, will give rise to a distinct set of chemical shifts in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum. Differences in the isotropic chemical shifts of the carbonyl, benzylic, and aromatic carbons can be used to identify and quantify different polymorphic forms in a bulk sample.
Vibrational Spectroscopy Applications: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides information about the functional groups present in the molecule.
FTIR Spectroscopy : The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbamate group, expected in the region of 1690–1720 cm⁻¹. Other key absorptions would include C-N stretching vibrations around 1300–1350 cm⁻¹, and C-O stretching of the ester group near 1250 cm⁻¹. rsc.org The aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and benzyl groups would be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands from the bending vibrations of the entire molecule, which is characteristic of the specific compound. rsc.org
Raman Spectroscopy : Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations of both the naphthalene and benzyl moieties are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ range. The symmetric stretching vibrations would be particularly prominent.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 (w) | 3050-3100 (s) |
| Aliphatic C-H Stretch | 2850-2980 (m) | 2850-2980 (m) |
| Carbamate C=O Stretch | 1690-1720 (vs) | 1690-1720 (w) |
| Aromatic C=C Stretch | 1450-1600 (m-s) | 1450-1600 (vs) |
| C-N Stretch | 1300-1350 (s) | 1300-1350 (m) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS is used to determine the exact molecular weight of a compound with high precision, which in turn confirms its elemental composition. For this compound (C₁₉H₁₇NO₂), the calculated exact mass of the neutral molecule is 291.1259 g/mol . In positive-ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 292.1332.
Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides structural information. Plausible fragmentation pathways for the [M+H]⁺ ion would include:
Loss of the benzyl group as a stable benzyl cation (m/z 91), leading to a fragment at m/z 201.
Cleavage of the carbamate C-O bond, resulting in the loss of a methoxy group (·OCH₃) or formaldehyde (B43269) (CH₂O).
Formation of a naphthalen-1-yl isocyanate ion after rearrangement and loss of benzyl alcohol.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing Analysis
SCXRD provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. Analysis of a suitable single crystal of this compound would reveal the conformation of the molecule, particularly the relative orientation of the naphthalene and benzyl planar systems with respect to the carbamate group. researchgate.net
The crystal structure would also elucidate the intermolecular interactions that dictate the crystal packing. These interactions could include C-H···O hydrogen bonds involving the carbamate oxygen and aromatic protons, as well as π-π stacking interactions between the aromatic rings of neighboring molecules. researchgate.net These non-covalent forces are fundamental to the stability of the crystal lattice.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₉H₁₇NO₂ |
| Formula Weight | 291.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.2 |
| b (Å) | ~18.1 |
| c (Å) | ~11.3 |
| β (°) | ~121 |
| Volume (ų) | ~1615 |
| Z | 4 |
| Bond Length C=O (Å) | ~1.21 |
| Bond Length C-N (Å) | ~1.38 |
Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity Assessment
Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The molecule this compound is achiral; it does not possess a stereocenter and does not have enantiomeric forms. Therefore, it will not exhibit a CD spectrum. This analytical method is not applicable for the assessment of this particular compound, as there is no enantiomeric purity to assess.
Computational Chemistry and Molecular Modeling Studies on Methyl Benzyl Naphthalen 1 Yl Carbamate
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential Maps
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which governs the molecule's reactivity, spectroscopic characteristics, and intermolecular interactions.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. It is frequently employed for geometry optimization to find the most stable three-dimensional arrangement of atoms and for predicting spectroscopic properties.
For Methyl benzyl(naphthalen-1-yl)carbamate, a DFT approach, such as using the B3LYP functional with a 6-31G* basis set, would be a standard starting point for geometry optimization. nih.gov This level of theory has been shown to accurately reproduce the geometry of both small and large molecules containing similar functional groups. scirp.org The optimization process would yield key structural parameters like bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By comparing calculated frequencies with experimental data (if available), the accuracy of the computational model can be validated. scirp.orgresearchgate.net Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can also be performed to aid in structural elucidation. mdpi.com
Table 1: Predicted Bond Lengths and Angles for this compound using DFT
| Parameter | Predicted Value |
| C=O bond length (carbamate) | ~1.22 Å |
| C-N bond length (carbamate) | ~1.38 Å |
| N-C (naphthalene) bond length | ~1.42 Å |
| N-C (benzyl) bond length | ~1.47 Å |
| O-C (methyl) bond length | ~1.45 Å |
| C-N-C bond angle | ~118° |
| O=C-N bond angle | ~125° |
| Note: These are estimated values based on typical DFT calculations for similar carbamate (B1207046) structures. |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. samipubco.com For a molecule like this compound, the HOMO is likely to be localized on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the carbamate and benzyl (B1604629) groups.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), susceptible to nucleophilic attack. For this carbamate, the oxygen atom of the carbonyl group would be a region of high negative potential.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations. These methods are particularly useful for obtaining benchmark energetic data and for studying systems where DFT may not be sufficiently accurate. For a molecule of this size, applying high-level ab initio methods might be computationally expensive but could be used to refine the energies of different conformations or transition states.
Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions in Condensed Phases
While quantum chemical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase (e.g., in a solvent or a biological environment) over time.
An MD simulation of this compound would involve placing the molecule in a simulation box with solvent molecules (e.g., water) and applying a force field to describe the interactions between atoms. The simulation would then solve Newton's equations of motion for all atoms, generating a trajectory that describes how the molecule's conformation and its interactions with the surrounding environment change over time.
This approach is invaluable for:
Conformational Analysis : The benzyl and naphthalenyl groups can rotate around the single bonds connected to the carbamate nitrogen. MD simulations can explore the potential energy surface associated with these rotations and identify the most populated conformations in solution.
Solvation Effects : MD simulations explicitly model the interactions between the solute and solvent molecules, providing a detailed understanding of how the solvent influences the molecule's structure and dynamics.
Intermolecular Interactions : In a system with multiple solute molecules, MD can be used to study aggregation and the nature of intermolecular forces, such as π-π stacking between the naphthalene and benzyl rings. nih.gov
Docking and Molecular Recognition Studies: Theoretical Exploration of Potential Binding Modes with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. Given the prevalence of carbamate-containing molecules as enzyme inhibitors, it is plausible to investigate the potential of this compound to bind to biological targets.
A hypothetical docking study would involve:
Target Selection : Identifying a potential protein target. For instance, based on the structure, an acetylcholinesterase (AChE) could be a candidate, as many carbamates are known to inhibit this enzyme. nih.gov
Preparation of Structures : Obtaining the 3D structure of the target protein (from a database like the Protein Data Bank) and generating a 3D model of this compound.
Docking Simulation : Using a docking program (e.g., AutoDock, Glide) to place the ligand into the active site of the protein in various orientations and conformations.
Scoring and Analysis : The program calculates a docking score for each pose, which estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein residues. ijpsjournal.commdpi.com
Table 2: Hypothetical Docking Results of this compound with Acetylcholinesterase
| Parameter | Result |
| Binding Affinity (kcal/mol) | -8.5 to -10.5 |
| Key Interacting Residues | Trp84, Tyr130, Phe330 (aromatic interactions with naphthalene and benzyl rings); Ser200 (potential for hydrogen bonding with carbamate) |
| Predicted Inhibition Constant (Ki) | Nanomolar to low micromolar range |
| Note: These are hypothetical results based on docking studies of similar carbamate inhibitors with AChE. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies: Theoretical Frameworks for Predicting Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
To develop a QSAR model for a class of compounds including this compound, one would need a dataset of structurally related molecules with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). nih.govresearchgate.net The process involves:
Data Collection : Assembling a set of compounds with their corresponding activities.
Descriptor Calculation : For each molecule, a variety of numerical descriptors are calculated that encode its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, HOMO/LUMO energies, topological indices).
Model Building : Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that relates the descriptors to the activity. nih.govrsc.org
Model Validation : The predictive power of the model is assessed using internal and external validation techniques. mdpi.com
A successful QSAR model could then be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogues by identifying the key structural features that influence activity.
Reaction Pathway Elucidation and Transition State Analysis for this compound Formation and Degradation
Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the formation and degradation of this compound.
Formation: The synthesis of this carbamate would likely involve the reaction of benzyl(naphthalen-1-yl)amine with a methylating agent for the carbamate synthesis, such as methyl chloroformate or dimethyl carbonate. nih.govacs.org Computational methods, particularly DFT, can be used to model the reaction pathway. researchgate.netnih.gov This involves:
Identifying the reactants, products, and any intermediates.
Locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate.
Calculating the activation energies (the energy difference between the reactants and the TS), which determine the reaction rate.
Degradation: Carbamates can undergo hydrolysis, breaking the ester or amide bond. nih.gov The degradation of this compound, for instance by reaction with hydroxyl radicals in the environment, can also be studied computationally. researchgate.netdntb.gov.uanih.gov By modeling the different possible reaction pathways (e.g., attack at the naphthalene ring, the benzyl group, or the carbamate linkage), the most likely degradation products and the kinetics of the degradation process can be predicted.
Investigation of Structure Activity and Structure Property Relationships Sar/spr Through Analog Design and Synthesis
Rational Design Principles for Modifying the Methyl, Benzyl (B1604629), and Naphthyl Moieties
The rational design of analogs of methyl benzyl(naphthalen-1-yl)carbamate focuses on systematically altering its three primary structural components: the O-methyl group, the N-benzyl group, and the N-naphthalen-1-yl group. Each moiety offers distinct opportunities for modification to modulate biological activity, selectivity, and pharmacokinetic properties. nih.gov
The methyl group attached to the carbamate (B1207046) oxygen is a key site for modification. Altering the length of the alkyl chain or introducing substituents can significantly impact the compound's properties.
Alkyl Chain Elongation: Extending the methyl group to an ethyl, propyl, or longer alkyl chain can influence lipophilicity and steric interactions within a target binding pocket. An optimal chain length is often required to maximize favorable van der Waals contacts without introducing steric clashes.
Introduction of Substituents: Incorporating functional groups onto the alkyl chain can introduce new interactions. For example, adding a hydroxyl group could provide a new hydrogen bond donor/acceptor, potentially increasing binding affinity. Fluorination of the alkyl chain is a common strategy to alter electronic properties and block metabolic oxidation at that position, which may enhance metabolic stability. cambridgemedchemconsulting.com
The N-benzyl group is a prime candidate for derivatization to probe the electronic and steric requirements of a potential binding site. Substituents on the phenyl ring can modulate the electronics of the entire molecule and introduce specific interactions.
Steric Effects: The size and position (ortho, meta, para) of substituents are critical. Bulky groups at the ortho-position can induce a conformational twist in the benzyl group relative to the rest of the molecule, which may be beneficial or detrimental to activity. Para-substituents extend into a specific vector in space, which can be used to probe for additional binding interactions. In studies of related carbamate inhibitors, the position and nature of these substituents have been shown to be crucial for potency. nih.gov
Table 1: Illustrative SAR of Benzyl Moiety Modifications This table presents hypothetical effects based on established medicinal chemistry principles for the purpose of illustrating SAR concepts.
| Substituent (R) | Position | Electronic Effect | Potential Impact on Activity |
|---|---|---|---|
| -H | - | Neutral | Baseline |
| -F | para | Weakly Withdrawing | May form specific halogen bonds or block metabolism. |
| -Cl | para | Withdrawing | Increases lipophilicity; may enter hydrophobic pockets. |
| -CH₃ | para | Donating | Fills small hydrophobic pockets; can be metabolically liable. |
| -OCH₃ | para | Donating | Can act as a hydrogen bond acceptor. |
| -NO₂ | para | Strongly Withdrawing | Strong hydrogen bond acceptor; may introduce toxicity concerns. |
| -Cl | ortho | Withdrawing | Induces conformational restriction (steric effect). |
The large, hydrophobic naphthalene (B1677914) ring system is a dominant feature of the molecule. Its modification can lead to significant changes in physicochemical properties and target interactions.
Isosteric Replacements: Replacing the naphthalene ring with other bicyclic aromatic systems of similar size and shape (bioisosteres) is a common strategy. cambridgemedchemconsulting.com For instance, quinoline (B57606) or isoquinoline (B145761) rings introduce a nitrogen atom, providing a potential hydrogen bond acceptor and altering the aromatic system's electronics. Indole or benzofuran (B130515) rings can also serve as effective replacements.
Fused Ring Systems: Exploring alternative or larger fused aromatic systems, such as anthracene (B1667546) or phenanthrene, can probe for extended hydrophobic interactions in a binding site. Conversely, smaller aromatic systems like a simple phenyl ring could be used to determine the necessity of the larger bicyclic system for activity. The structural adaptability of carbazole-based systems, for example, highlights how modifications to fused rings can tailor electronic and photophysical properties. nih.gov
Synthetic Strategies for Accessing Libraries of this compound Analogues
The efficient synthesis of a diverse library of analogs is essential for a comprehensive SAR/SPR investigation. This is typically achieved through parallel synthesis, where a common intermediate is reacted with a variety of building blocks. enamine.net
A general synthetic approach to the parent scaffold could involve the reaction of N-benzylnaphthalen-1-amine with methyl chloroformate in the presence of a non-nucleophilic base. To generate a library, this strategy can be adapted:
Varying the Amine: A diverse set of N-substituted naphthalen-1-amines can be synthesized or procured to introduce modifications to the "benzyl" and "naphthyl" portions of the final molecule.
Varying the Chloroformate: Reaction with different alkyl or aryl chloroformates (e.g., ethyl chloroformate, phenyl chloroformate) allows for rapid diversification of the "methyl" group of the carbamate. acs.org
Alternative Routes: Other methods for carbamate synthesis include reacting the amine with an isocyanate, or using coupling agents with CO₂ or its synthetic equivalents. nih.govorganic-chemistry.org For library synthesis, solid-phase approaches are also highly effective, where the amine or another component is attached to a resin, allowing for simple purification by filtration after each reaction step. acs.org
A plausible synthetic route for library generation is outlined below:
Step 1 (Amine Formation): Reductive amination between naphthalen-1-amine and a library of diverse benzaldehydes to generate a collection of N-benzylnaphthalen-1-amine intermediates.
Step 2 (Carbamoylation): Parallel reaction of the amine library from Step 1 with a selection of chloroformates to yield the final carbamate products. This modular approach allows for the rapid creation of a large matrix of compounds from a smaller set of starting materials. enamine.net
Computational Approaches to Predict SAR/SPR for Novel Carbamate Derivatives
Before undertaking extensive synthesis, computational methods can be used to prioritize which analogs are most likely to have desired properties. These in silico techniques model the interactions between the designed compounds and a biological target.
Molecular Docking: This method predicts the preferred orientation of a molecule within the binding site of a target protein. Docking studies can provide insight into the binding mode of this compound and help rationalize the observed SAR for synthesized analogs. For new designs, docking scores can help prioritize compounds that are predicted to bind with high affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, size), a predictive model can be built. This model can then be used to estimate the activity of novel, unsynthesized carbamate derivatives, guiding the design of more potent compounds. nih.gov
Bioisosteric Replacement Strategies in the Carbamate Linkage and Pendant Groups
Bioisosterism is a strategy used to modify a compound's properties while retaining its intended biological activity by replacing a functional group with another that has similar physicochemical characteristics. drughunter.comnih.gov This approach can be applied to both the carbamate core and its pendant groups.
Carbamate Linkage Bioisosteres: The carbamate group itself is a hybrid of an ester and an amide. nih.govacs.org Its properties, including hydrogen bonding capability and metabolic stability, can be mimicked or modulated by other functional groups. Common bioisosteric replacements for a carbamate include:
Amides: Removing the ester oxygen creates an amide, altering the geometry and removing a hydrogen bond acceptor. nih.gov
Ureas and Thioureas: These groups introduce an additional N-H donor, which can form new hydrogen bonds with a target. acs.org
Sulfonamides: A sulfonamide can mimic the tetrahedral geometry of the carbamate transition state during hydrolysis and offers a different hydrogen bonding pattern. acs.org
Heterocyclic Rings: Five-membered rings such as 1,2,4-oxadiazoles or 1,3,4-oxadiazoles can act as rigid and metabolically stable amide or ester surrogates. drughunter.comnih.gov
Table 2: Potential Bioisosteric Replacements for the Carbamate Linkage
| Original Group | Bioisostere | Key Property Changes |
|---|---|---|
| Carbamate (-NH-C(=O)O-) | Reversed Carbamate (-O-C(=O)NH-) | Alters directionality of H-bond donor/acceptor. |
| Carbamate (-NH-C(=O)O-) | Amide (-NH-C(=O)CH₂-) | Removes ester oxygen; increases flexibility. |
| Carbamate (-NH-C(=O)O-) | Urea (-NH-C(=O)NH-) | Adds an H-bond donor; increases polarity. acs.org |
| Carbamate (-NH-C(=O)O-) | Sulfonamide (-NH-S(=O)₂-) | Alters geometry and H-bonding capacity. acs.org |
| Carbamate (-NH-C(=O)O-) | 1,2,4-Oxadiazole | Rigid, stable replacement for the amide/ester character. drughunter.com |
Pendant Group Bioisosteres: As discussed in section 5.1, the methyl, benzyl, and naphthyl groups can also be replaced. For example, replacing a hydrogen atom on the benzyl ring with a fluorine atom is a classic bioisosteric replacement that can block metabolism and alter electronics with a minimal change in size. cambridgemedchemconsulting.com Similarly, replacing the entire naphthalene moiety with a quinoline ring maintains the bicyclic structure but introduces a nitrogen atom, changing its electronic properties and potential for interaction.
Through the iterative application of these design principles, synthetic strategies, and computational evaluations, a detailed understanding of the SAR and SPR for the this compound scaffold can be achieved, paving the way for the development of optimized molecules.
Mechanistic Investigations of Methyl Benzyl Naphthalen 1 Yl Carbamate Interactions at a Molecular Level
Enzymatic Inhibition Studies: In Vitro Biochemical Assays Focusing on Methodology and Target Interactions
In vitro studies are fundamental in characterizing the inhibitory activity of compounds like methyl benzyl(naphthalen-1-yl)carbamate. These assays allow for a controlled environment to study the direct interaction between the compound and its target enzyme, providing data on inhibitory potency and mechanism.
The inhibitory potential of a compound is quantified by its IC50 and Ki values. The IC50 value, or half-maximal inhibitory concentration, represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is a standard measure of inhibitor potency. For instance, various carbamate (B1207046) derivatives have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values determined to compare their potencies. nih.govajphs.com
The inhibition constant (Ki) is a more specific measure of the binding affinity between an inhibitor and an enzyme. It is determined through kinetic studies that analyze the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations. These studies can also elucidate the mode of inhibition, such as competitive, non-competitive, or mixed-mode inhibition. For example, studies on benzylphosphonic acid and naphthalen-2-ylmethylphosphonic acid analogues as inhibitors of autotaxin revealed their Ki values and a mixed-mode inhibition mechanism. nih.gov
Table 1: Hypothetical Inhibition Data for this compound
| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Enzyme X | 5.2 | 2.1 | Competitive |
| Enzyme Y | 12.8 | 7.5 | Non-competitive |
This table presents hypothetical data for illustrative purposes.
Determining whether an inhibitor acts reversibly or irreversibly is crucial. Reversible inhibitors typically bind to enzymes through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. Irreversible inhibitors, on the other hand, often form covalent bonds with the enzyme, leading to permanent inactivation. The carbamate functional group is known to be a "privileged structural fragment" capable of various interactions with enzymes. nih.gov The nature of these interactions dictates the reversibility of inhibition.
Substrate competition assays are performed to determine if an inhibitor binds to the active site of an enzyme, thereby competing with the substrate. An increase in the apparent Km (Michaelis constant) with no change in Vmax (maximum reaction velocity) in the presence of the inhibitor is characteristic of competitive inhibition.
Alternatively, a compound may bind to an allosteric site, a location on the enzyme distinct from the active site, and induce a conformational change that modulates the enzyme's activity. nih.gov This is known as allosteric modulation. nih.gov Positive allosteric modulators (PAMs) enhance enzyme activity, while negative allosteric modulators (NAMs) decrease it. nih.govnih.gov For example, certain 2-naphthoic acid derivatives have been identified as positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. nih.gov Investigations into whether this compound acts via an allosteric mechanism would provide a more complete understanding of its mode of action. nih.govvanderbilt.edu
Biophysical Characterization of Compound-Target Interactions
Biophysical techniques offer a direct means to study the physical parameters of the interaction between a compound and its biological target.
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to monitor biomolecular interactions in real-time. nih.govcnr.it In a typical SPR experiment, the target enzyme is immobilized on a sensor chip, and the compound of interest is flowed over the surface. cnr.it The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface, which are proportional to the change in mass. nih.gov This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. cnr.it
Table 2: Hypothetical SPR Data for this compound Binding to Target Z
| Parameter | Value | Unit |
| ka (on-rate) | 1.5 x 10^5 | M⁻¹s⁻¹ |
| kd (off-rate) | 3.0 x 10⁻³ | s⁻¹ |
| KD (dissociation constant) | 20 | µM |
This table presents hypothetical data for illustrative purposes.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. By titrating the compound into a solution containing the target enzyme, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction can be determined in a single experiment. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This provides a complete thermodynamic profile of the binding interaction, revealing the driving forces behind the association.
Table 3: Hypothetical ITC Thermodynamic Data for this compound Binding
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | |
| Association Constant (Ka) | 5.0 x 10^4 | M⁻¹ |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | 4.2 | cal/mol·K |
This table presents hypothetical data for illustrative purposes.
X-ray Crystallography and Cryo-Electron Microscopy of Compound-Protein Complexes
The precise elucidation of the three-dimensional structure of a ligand-protein complex is paramount for understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that provide atomic-level insights into these interactions. At present, there are no publicly available X-ray crystal structures or cryo-EM reconstructions of this compound bound to a protein target.
However, valuable structural information can be inferred from crystallographic studies of closely related analogs. For instance, the crystal structure of Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate has been determined, offering insights into the conformational preferences of the naphthalene (B1677914) and carbamate moieties. researchgate.net In this related structure, intermolecular and intramolecular hydrogen bonds play a significant role in stabilizing the crystal lattice. researchgate.net The naphthalene system is observed to be nearly planar. mdpi.comresearchgate.net
Such data suggests that the naphthalene ring of this compound is likely to engage in π-π stacking interactions with aromatic residues within a protein's binding pocket. The carbamate group itself can act as both a hydrogen bond donor and acceptor, further anchoring the molecule to its biological target.
Future structural studies involving co-crystallization or cryo-EM analysis of this compound with its protein targets are essential for a definitive understanding of its binding mode and for guiding structure-based drug design efforts.
Table 1: Crystallographic Data for the Analog Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₉H₁₇NO₃ |
| Molecular Weight | 307.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.325 (3) |
| b (Å) | 18.106 (5) |
| c (Å) | 9.994 (3) |
| β (°) | 121.11 (2) |
| Volume (ų) | 1615.4 (10) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.264 |
This data is for an analogous compound and is provided for illustrative purposes.
Mechanistic Pathways of Carbamate Hydrolysis and Biotransformation (Theoretical and Enzymatic, not In Vivo Metabolism)
The carbamate functional group is a key structural feature of this compound and its stability towards hydrolysis is a critical determinant of its biological activity and duration of action. acs.org Carbamate hydrolysis, the cleavage of the carbamate bond, can proceed through several mechanistic pathways, influenced by factors such as pH, temperature, and the presence of catalytic enzymes.
Theoretical Aspects of Carbamate Hydrolysis:
From a theoretical standpoint, the hydrolysis of carbamates can occur via different mechanisms depending on the reaction conditions. Ab initio calculations on model carbamates suggest that the stability of the carbamate bond is influenced by the nature of the substituents on the nitrogen and oxygen atoms. usu.edu The general mechanism often involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate, which then breaks down to release the corresponding alcohol, amine, and carbon dioxide.
The electronic properties of the substituents on the carbamate moiety play a crucial role. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.
Enzymatic Hydrolysis:
In biological systems, the hydrolysis of carbamates is often catalyzed by esterases, such as carboxylesterases, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.net These enzymes belong to the serine hydrolase superfamily and employ a catalytic triad (B1167595) (typically serine, histidine, and a carboxylic acid) in their active site to facilitate hydrolysis. mdpi.com
The enzymatic hydrolysis of a carbamate generally proceeds in two main steps:
Carbamoylation: The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This results in the formation of a transient carbamoylated enzyme intermediate and the release of the alcohol portion of the carbamate.
Decarbamoylation: The carbamoylated enzyme then undergoes hydrolysis, where a water molecule, activated by the histidine residue of the catalytic triad, attacks the carbonyl carbon of the carbamoyl-enzyme intermediate. This regenerates the active enzyme and releases the carbamic acid, which subsequently decomposes to the amine and carbon dioxide.
The rate of enzymatic hydrolysis is dependent on both the rate of carbamoylation and, more significantly, the rate of decarbamoylation. For some carbamates, the decarbamoylation step can be very slow, leading to a prolonged inhibition of the enzyme.
The structural features of this compound, specifically the bulky naphthalene and benzyl (B1604629) groups, will influence its interaction with the active site of hydrolytic enzymes and, consequently, its rate of biotransformation.
Investigation of Interactions with Non-Enzymatic Biological Targets: Methodologies for Receptor Binding Studies
Beyond enzymatic targets, carbamate-containing molecules can interact with a variety of other biological macromolecules, including receptors. Investigating these interactions is crucial for understanding the full pharmacological profile of a compound. A range of biophysical and biochemical techniques are available to characterize the binding of a ligand, such as this compound, to a non-enzymatic target.
The choice of methodology depends on several factors, including the nature of the target receptor, the availability of purified protein, and the desired level of detail.
Common Methodologies for Receptor Binding Studies:
Radioligand Binding Assays: This is a classic and highly sensitive technique used to determine the affinity of a ligand for a receptor. It involves the use of a radiolabeled form of a known ligand (the radioligand) that binds to the receptor of interest. The ability of an unlabeled test compound, such as this compound, to displace the radioligand from the receptor is measured. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and a receptor. In a typical SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique can provide kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), in addition to the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): ITC is a powerful thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand to a receptor. By titrating the ligand into a solution containing the receptor, a complete thermodynamic profile of the binding interaction can be obtained, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This detailed thermodynamic information can provide insights into the forces driving the binding interaction.
Fluorescence-Based Assays: These assays utilize changes in fluorescence properties upon ligand binding. This can involve intrinsic protein fluorescence (e.g., from tryptophan residues) that is altered upon ligand binding, or the use of fluorescently labeled ligands or receptors. Fluorescence polarization (FP) and Förster resonance energy transfer (FRET) are two common fluorescence-based techniques used to study receptor-ligand interactions.
The naphthalene moiety of this compound is inherently fluorescent, which could potentially be exploited in certain fluorescence-based binding assays.
Table 2: Methodologies for Investigating Non-Enzymatic Biological Target Interactions
| Methodology | Principle | Key Information Obtained | Considerations |
| Radioligand Binding Assays | Competitive binding of a test compound against a radiolabeled ligand. | Binding affinity (Ki) | Requires a suitable radioligand; use of radioactive materials. |
| Surface Plasmon Resonance (SPR) | Detection of changes in refractive index upon binding to a sensor surface. | Binding kinetics (kon, koff), binding affinity (KD) | Label-free, real-time data; requires immobilization of the receptor. |
| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes associated with binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Provides a complete thermodynamic profile; requires relatively large amounts of protein. |
| Fluorescence-Based Assays | Detection of changes in fluorescence upon binding. | Binding affinity (KD) | Can utilize intrinsic fluorescence or labeled components; potential for interference from compound fluorescence. |
Information on the environmental fate and degradation pathways of this compound is not publicly available.
A comprehensive search of scientific literature and environmental databases for data on the photolytic degradation, biodegradation, and hydrolytic stability of the specific chemical compound "this compound" did not yield any specific research findings.
While general information exists for the broader class of carbamate compounds, no studies detailing the quantum yield, photoproducts, microbial degradation kinetics, key microbial species involved in its breakdown, or pH-dependent degradation kinetics for this compound could be located.
Therefore, the detailed article requested, structured around the specific outline provided, cannot be generated at this time due to the absence of the necessary scientific data for this particular compound.
Environmental Fate and Degradation Pathways of Methyl Benzyl Naphthalen 1 Yl Carbamate
Advanced Oxidation Processes (AOPs) for Environmental Remediation and Degradation of Carbamates
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for the degradation of persistent organic pollutants like carbamate (B1207046) pesticides. wikipedia.orgresearchgate.net Common AOPs include ozonation, UV/H₂O₂, Fenton, and photo-Fenton processes. wikipedia.orgresearchgate.netepa.gov
The degradation of carbamates via AOPs is influenced by several factors, including the specific carbamate's structure, pH, temperature, and the presence of other substances in the water. researchgate.net For instance, the degradation of the carbamate insecticide carbofuran (B1668357) was found to be most effective using a photo-Fenton system. asianpubs.org
Table 1: Overview of AOPs for Carbamate Degradation
| AOP Technique | Description | Key Reactive Species |
| Ozonation | Involves the use of ozone (O₃) as a strong oxidant. asianpubs.org | Ozone (O₃), Hydroxyl radicals (•OH) |
| UV/H₂O₂ | Utilizes ultraviolet (UV) light to cleave hydrogen peroxide (H₂O₂), generating hydroxyl radicals. asianpubs.org | Hydroxyl radicals (•OH) |
| Fenton Process | A reaction between hydrogen peroxide and ferrous ions (Fe²⁺) to produce hydroxyl radicals. nih.govnih.gov | Hydroxyl radicals (•OH) |
| Photo-Fenton | An enhancement of the Fenton process where UV light is used to regenerate Fe²⁺ from Fe³⁺, leading to more efficient hydroxyl radical production. asianpubs.orgnih.gov | Hydroxyl radicals (•OH) |
| Heterogeneous Photocatalysis | Employs a semiconductor catalyst (e.g., TiO₂, ZnO) that, upon UV irradiation, generates electron-hole pairs, leading to the formation of reactive oxygen species. researchgate.net | Hydroxyl radicals (•OH), Superoxide radicals (O₂⁻•) |
The degradation of Methyl benzyl(naphthalen-1-yl)carbamate through AOPs would likely involve attacks on multiple sites of the molecule. The naphthalene (B1677914) ring is susceptible to oxidation by hydroxyl radicals, potentially leading to the formation of hydroxylated derivatives and eventual ring cleavage, forming compounds like phthalic aldehyde, 2-formyl benzoic acid, and phthalic anhydride. researchgate.net Studies on the ozonation of naphthalene have shown the formation of such by-products. researchgate.net The carbamate ester linkage is also a target for hydroxyl radical attack, which can lead to its hydrolysis. nih.gov Furthermore, the benzyl (B1604629) group can be oxidized.
The efficiency of AOPs for the degradation of this compound would depend on the chosen process and reaction conditions. For example, the ozonation of naphthalene has been shown to be influenced by pH, with more effective removal in acidic conditions. asianpubs.org The presence of co-solvents can also impact the degradation rate. nih.gov
Environmental Modeling of this compound Persistence and Transport
Environmental modeling is a crucial tool for predicting the persistence and transport of chemicals in the environment. For a compound like this compound, where specific experimental data is scarce, modeling can provide valuable insights into its potential environmental behavior. The modeling of this compound would rely on its physicochemical properties and data from structurally similar compounds like carbaryl (B1668338).
Physicochemical Properties and their Role in Modeling:
To model the environmental fate of a chemical, several key physicochemical properties are required as inputs for the models. nih.govgoogle.com
Table 2: Estimated Physicochemical Properties Relevant to Environmental Modeling
| Property | Value (for Methyl N-(1-naphthyl)carbamate*) | Significance in Environmental Modeling |
| Molecular Weight | 201.22 g/mol nih.gov | Influences transport properties like diffusion and sedimentation. |
| LogP (Octanol-Water Partition Coefficient) | 2.9 (XLogP3) nih.gov | Indicates the tendency of a chemical to partition between water and organic matter (e.g., soil, sediment, biota). A higher LogP suggests greater potential for bioaccumulation and adsorption to soil. |
| Water Solubility | - | Determines the concentration of the chemical that can be dissolved in water, affecting its mobility in aquatic systems and potential for leaching. |
| Vapor Pressure | - | Indicates the tendency of a chemical to volatilize into the atmosphere. |
| Henry's Law Constant | - | Describes the partitioning of a chemical between air and water, which is important for modeling air-water exchange. nih.gov |
*Note: These properties are for Methyl N-(1-naphthyl)carbamate, a structurally similar compound. The presence of the benzyl group in this compound would likely increase its molecular weight and LogP, and decrease its water solubility and vapor pressure.
Types of Environmental Models:
Various models can be used to predict the environmental fate of this compound:
Persistence and Degradation Models: These models simulate the breakdown of a chemical in different environmental compartments (soil, water, air). For carbamates, factors like hydrolysis, photolysis, and microbial degradation are key processes to model. researchgate.netusda.gov For example, a system dynamics model for carbaryl predicted a half-life of 7 days in soil and 2 days in water. researchgate.net The degradation of this compound would likely be influenced by the stability of the naphthalene ring and the susceptibility of the carbamate ester to hydrolysis. The rate of hydrolysis of carbamates is pH-dependent, with faster degradation under alkaline conditions. usda.gov
Transport and Leaching Models: Models like the Pesticide Root Zone Model (PRZM) are used to estimate the movement of pesticides through the soil and their potential to reach groundwater. epa.gov The mobility of this compound in soil would be influenced by its adsorption to soil organic matter, which is related to its LogP value.
Atmospheric Transport Models: Given that some carbamates can be transported in the atmosphere, models like AgDrift can be used to estimate off-site deposition from spray applications. usda.gov The volatility of this compound would be a key parameter for such models.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use the chemical structure of a compound to predict its properties, including its potential for biodegradation. europa.euyoutube.com These models can be valuable for estimating the biodegradability of a compound when experimental data is lacking. A QSAR model could be developed or used to predict the susceptibility of this compound to microbial degradation based on its molecular descriptors. nih.gov
Advanced Analytical Methodologies for Detection and Quantification of Methyl Benzyl Naphthalen 1 Yl Carbamate in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating target analytes from complex mixtures. The choice of technique depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability, as well as the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, PDA, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of carbamates, which are often thermally labile and thus unsuitable for direct gas chromatography.
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For carbamates, reversed-phase HPLC is most common, typically utilizing a C18 or C8 stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). helixchrom.comepa.gov
Detection Modes:
UV-Vis and Photodiode Array (PDA): The naphthalene (B1677914) moiety in Methyl benzyl(naphthalen-1-yl)carbamate provides a strong chromophore, making it highly suitable for UV-Vis detection. A study on a related compound, 1,5-naphthalene di(methyl-carbamate), utilized a UV detector at 254 nm. epa.gov Another analysis of carbaryl (B1668338) (1-naphthyl-N-methylcarbamate) used a Diode Array Detector (DAD) set to 268 nm. researchgate.net PDA detectors offer the advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. researchgate.netthermofisher.com
Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, HPLC can be coupled with post-column derivatization to create highly fluorescent products. This is a standard approach for N-methylcarbamates as described in U.S. EPA Method 531.1. s4science.at The separated carbamates are hydrolyzed to form methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to yield a fluorescent derivative detected at specific excitation and emission wavelengths (e.g., 330 nm and 465 nm). s4science.at This approach can achieve very low detection limits.
Table 1: Illustrative HPLC Conditions for Naphthalene-Containing Carbamates
| Parameter | Condition A: Carbaryl Analysis researchgate.net | Condition B: Naphthalene Di(methyl-carbamate) Analysis epa.gov | Condition C: General Carbamate (B1207046) Analysis s4science.at |
|---|---|---|---|
| Column | Agilent ZORBAX SB-C18 (4.6 x 150 mm, 3.5 µm) | Kromasil C18 (4.6 x 150 mm, 5 µm) | PerkinElmer Brownlee C8 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (55:45, v/v) | Methanol:Water (60:40, v/v) | Water/Methanol Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.8 mL/min |
| Detection | DAD at 268 nm | UV at 254 nm | Fluorescence (Ex: 330 nm, Em: 465 nm) after post-column derivatization |
| Column Temperature | 40 °C | Not Specified | 37 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct GC analysis of many carbamates is challenging due to their thermal instability. However, GC-MS can be effectively used following a derivatization step that converts the polar, non-volatile carbamates into more volatile and thermally stable derivatives. weber.hujfda-online.com
Principle: Derivatization is a chemical reaction that modifies the analyte to make it suitable for GC analysis. weber.hu For carbamates, this often involves "flash methylation" in the hot GC injector or derivatization with reagents like 9-xanthydrol. scispec.co.thnih.gov This process replaces the active hydrogen on the carbamate nitrogen, increasing thermal stability. The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information for confirmation.
Research Findings: A method for five carbamate pesticides in surface water involved derivatization with 9-xanthydrol, followed by GC-MS analysis. nih.gov This approach achieved low limits of quantification, ranging from 0.007 to 0.028 µg/L. Another study utilized flash methylation in the GC injection port for the analysis of 19 carbamates, demonstrating good sensitivity and confirmation capabilities using tandem mass spectrometry (MS/MS). scispec.co.th
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification of pesticides, including carbamates, in complex matrices. nih.gov It offers superior sensitivity and selectivity compared to conventional HPLC detectors and often eliminates the need for post-column derivatization. nih.gov
Principle: After separation on an LC column, analytes are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. In a tandem MS system (like a triple quadrupole), a specific precursor ion for the target analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces matrix interference, allowing for accurate quantification at very low concentrations. nih.govshimadzu.com
Research Findings: Numerous LC-MS/MS methods have been developed for multiclass pesticide analysis, including various carbamates. jst.vn For instance, a method for 15 carbamates in fruits, vegetables, and tea used a QTRAP LC-MS/MS system, achieving limits of detection between 0.2 and 2.0 µg/kg. nih.gov The fragmentation of N-methyl carbamates often involves a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov For carbaryl, a structural analog, the precursor ion [M+H]⁺ at m/z 202 is often fragmented to a primary product ion at m/z 145. epa.govrestek.com This high degree of specificity makes LC-MS/MS ideal for analyzing residues in complex samples like soil extracts and biological tissues.
Table 2: Example Multiple Reaction Monitoring (MRM) Transitions for Carbamate Analysis
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Reference |
|---|---|---|---|---|
| Carbofuran (B1668357) | 222.1 | 165.1 | 123.0 | restek.com |
| Carbaryl | 202.1 | 145.0 | 127.0 | restek.com |
| Propoxur | 210.1 | 111.0 | 168.1 | restek.com |
| Aldicarb | 208.1 | 116.0 | 89.0 | restek.com |
| 3-Hydroxycarbofuran | 238.1 | 163.0 | 181.0 | restek.com |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.comceon.rs SFC offers advantages of high speed and efficiency, along with reduced organic solvent consumption, making it an environmentally friendly alternative. ceon.rs
Principle: In SFC, compressed CO₂, often modified with a small amount of an organic solvent like methanol, acts as the mobile phase. ceon.rs Its low viscosity and high diffusivity allow for faster separations compared to HPLC. ceon.rs SFC is particularly well-suited for the analysis of non-polar to moderately polar compounds and can be used in a normal-phase mode with polar stationary phases (e.g., silica (B1680970), diol). mdpi.com
Application to Carbamates: SFC has been successfully applied to the analysis of thermally labile pesticides like carbamates without the need for derivatization. capes.gov.br Studies have demonstrated rapid separation of multiple carbamates in under 10 minutes. The technique can be coupled with various detectors, including UV and mass spectrometry, providing both quantitative and qualitative information.
Sample Preparation Strategies for Environmental and Non-Human Biological Matrices
Effective sample preparation is a critical step to isolate the target analyte from interfering matrix components and to concentrate it to a level detectable by the analytical instrument.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For carbamates in aqueous matrices, solvents like dichloromethane (B109758) or acetonitrile are commonly used. usgs.govresearchgate.net A variation, dispersive liquid-liquid microextraction (DLLME), uses a small volume of extraction solvent dispersed into the aqueous sample with the aid of a disperser solvent (like methanol or acetonitrile), offering rapid extraction with minimal solvent use. researchgate.netugr.es
Solid-Phase Extraction (SPE): SPE is the most widely used technique for cleaning up and concentrating carbamates from environmental and biological samples. nih.govresearchgate.net It is more efficient, uses less solvent, and is more easily automated than LLE.
Principle: An SPE cartridge is packed with a solid sorbent material. The sample is passed through the cartridge, and the analyte of interest is retained on the sorbent while matrix interferences pass through. The analyte is then eluted with a small volume of an appropriate organic solvent.
Sorbent Selection: The choice of sorbent is crucial and depends on the analyte's polarity and the sample matrix.
Reversed-Phase (e.g., C18, C8): These are effective for extracting moderately polar to non-polar compounds like many carbamates from aqueous samples. nih.govresearchgate.net
Polymeric Sorbents: Materials like Oasis HLB are often used for a broad range of pesticides, including polar metabolites, due to their mixed-mode retention mechanisms.
Graphitized Carbon Black (GCB): This sorbent is excellent for removing pigments like chlorophyll (B73375) from plant-based extracts but may retain planar molecules like the naphthalene group in the target compound, requiring careful optimization of the elution solvent.
Research Findings: A method for carbofuran and carbaryl in soil used a shaking extraction with acetonitrile followed by SPE cleanup. researchgate.net Recoveries were in the range of 80-82%. For the analysis of carbamates and their metabolites in ginger, a complex matrix, a multi-step SPE cleanup involving different solvents was necessary to remove interferences before LC-MS/MS analysis. hpst.cz A micro-SPE (µ-SPE) method using a C18 sorbent achieved very low detection limits (0.01-0.40 ng/g) for carbamates in soil. nih.govkfupm.edu.sa
Table 3: Comparison of Sample Preparation Techniques for Carbamates
| Technique | Matrix | Typical Solvents/Sorbents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Water, Beverages | Dichloromethane, Acetonitrile | Simple, well-established | Large solvent volume, emulsion formation, labor-intensive | usgs.govresearchgate.net |
| Dispersive LLE (DLLME) | Water, Juice | Extractor: Chloroform; Disperser: Methanol/Acetonitrile | Fast, low solvent use, high enrichment factor | Limited to certain solvent combinations | researchgate.netugr.es |
| Solid-Phase Extraction (SPE) | Water, Soil, Ginger | C18, Polymeric (e.g., Oasis HLB) | High recovery, low solvent use, can be automated, removes interferences | Can be costly, method development required for complex matrices | nih.govresearchgate.nethpst.cz |
| Micro-Solid-Phase Extraction (µ-SPE) | Soil | C18 | Very low detection limits, minimal solvent and sorbent use | May not be suitable for large sample volumes | nih.govkfupm.edu.sa |
Microextraction Techniques (Solid-Phase Microextraction, Dispersive Liquid-Liquid Microextraction)
Microextraction techniques have emerged as powerful tools for the preconcentration of trace analytes from various sample matrices, offering advantages such as minimal solvent consumption, simplicity, and high enrichment factors. researchgate.net These methods are particularly well-suited for the analysis of carbamates.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to a sample or its headspace. nih.govyoutube.com The analytes partition between the sample matrix and the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas or liquid chromatograph for desorption and analysis. nih.gov The efficiency of SPME depends on several factors, including the selection of the fiber coating, extraction time and temperature, pH, and ionic strength of the sample matrix. nih.gov
For carbamate pesticides, various fiber coatings have been investigated to achieve optimal extraction efficiency. A study on the determination of ethyl carbamate in pickles utilized a novel fiber coated with anilino-methyl triethoxy silicane-methacrylic acid/terminated silicone oil, which demonstrated good linearity and a low detection limit. nih.gov In-tube SPME, an automated version of the technique, has also been successfully applied for the analysis of polar carbamate pesticides in water samples, showing good reproducibility and low limits of detection. researchgate.net
Key research findings for SPME of carbamates are summarized in the table below:
| Analyte | Matrix | SPME Fiber Coating | Detection Limit | Linearity Range | RSD (%) | Reference |
| Ethyl carbamate | Pickles | Anilino-methyl triethoxy silicane-methacrylic acid/terminated silicone oil | 0.038 mg kg⁻¹ | 0.1-100 mg kg⁻¹ | 4.25 | nih.gov |
| Various carbamates | Water | Various | ~1 µg/L (for carbaryl) | 5-10000 µg/L | 1.7-5.3 | researchgate.net |
| Various carbamates | Soil | C18 (in µ-SPE) | 0.01-0.40 ng g⁻¹ | 2-200 ng g⁻¹ | ≤ 11 | nih.govkfupm.edu.sa |
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on the ternary component solvent system. researchgate.net In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample, forming a cloudy solution. researchgate.nettandfonline.com The analyte is extracted into the fine droplets of the extraction solvent. After centrifugation, the sedimented phase is collected and analyzed. tandfonline.com
DLLME has been successfully employed for the determination of various carbamate pesticides in water and juice samples. nih.govnih.gov The optimization of parameters such as the type and volume of extraction and disperser solvents, pH, and salt addition is crucial for achieving high enrichment factors and recoveries. nih.govnih.gov
A summary of research findings for DLLME of carbamates is presented in the following table:
| Analyte(s) | Matrix | Extraction Solvent | Disperser Solvent | Detection Limit | Recovery (%) | RSD (%) | Reference |
| 12 carbamates | Juice | - | - | 1-7 µg L⁻¹ | 78-105 | < 9 | nih.gov |
| Carbofuran, carbaryl, pirimicarb, diethofencarb | Water | - | - | 0.4-1.0 ng mL⁻¹ | 84.0-94.0 | 4.7-6.5 | researchgate.netnih.gov |
| Methomyl (B1676398), carbofuran, carbaryl | Water | Chlorobenzene | Acetonitrile | 0.1-0.9 µg L⁻¹ | 74.2-94.4 | 1.8-4.6 | tandfonline.com |
Electrochemical Detection Methods for Carbamates
Electrochemical methods offer a sensitive and cost-effective alternative for the determination of carbamates. These methods are often based on the direct oxidation of the carbamate molecule or the detection of their hydrolysis products. acs.orgacs.org
One approach involves the use of conductive boron-doped diamond thin-film electrodes for the direct detection of underivatized N-methylcarbamate pesticides after liquid chromatographic separation. acs.orgacs.org This method benefits from the low background current and wide potential window of the diamond electrode, resulting in detection limits in the low ng/mL range. acs.orgresearchgate.net An alternative, more sensitive method involves alkaline hydrolysis of the carbamates to their corresponding phenolic derivatives, which can then be detected electrochemically at lower potentials. acs.orgacs.org This approach significantly improves detection limits, bringing them down to the sub-ng/mL level. acs.orgresearchgate.net
Biosensors based on the inhibition of the enzyme acetylcholinesterase (AChE) are also widely used for carbamate detection. researchgate.net The pesticide inhibits the enzyme's activity, and the resulting change in the electrochemical signal is proportional to the analyte's concentration. A biosensor using AChE immobilized on a composite of polyaniline-carbon nanotubes has been successfully developed for the detection of carbaryl and methomyl in fruits and vegetables. researchgate.net
Performance characteristics of selected electrochemical methods for carbamate detection are highlighted below:
| Analyte(s) | Electrode/Sensor | Method | Detection Limit | Reference |
| Carbaryl, carbofuran, bendiocarb | Boron-doped diamond | Direct detection | 5-20 ng/mL | acs.orgresearchgate.net |
| Carbofuran, carbaryl, bendiocarb | Boron-doped diamond | After alkaline hydrolysis | 0.6-1 ng/mL | acs.orgresearchgate.net |
| Carbaryl, methomyl | AChE biosensor on polyaniline-carbon nanotubes | Chronoamperometry | 1.4 and 0.95 µmol L⁻¹ | researchgate.net |
Immunoassay Development for Specific and Rapid Detection (Methodology)
Immunoassays are highly specific and sensitive analytical methods based on the principle of antigen-antibody recognition. benthamdirect.com For small molecules like carbamates, which are not immunogenic on their own, the development of an immunoassay requires them to be chemically coupled to a larger carrier molecule, such as a protein, to form a hapten-carrier conjugate. This conjugate is then used to immunize animals to produce antibodies that can specifically recognize the target carbamate. benthamdirect.comnih.gov
The key steps in developing an immunoassay for a carbamate like "this compound" would include:
Hapten Synthesis: A derivative of the target carbamate is synthesized with a functional group (e.g., a carboxylic acid) that allows for its conjugation to a carrier protein. The position of this "linker" is critical for the specificity of the resulting antibodies. benthamdirect.comnih.gov
Immunogen and Coating Antigen Preparation: The synthesized hapten is conjugated to a carrier protein (e.g., bovine serum albumin or ovalbumin) to create the immunogen for animal immunization and the coating antigen for the assay format. mdpi.com
Antibody Production: Animals, typically mice or rabbits, are immunized with the immunogen to produce polyclonal or monoclonal antibodies. Monoclonal antibodies, produced by hybridoma technology, offer higher specificity and a continuous supply. nih.gov
Assay Development and Optimization: An appropriate immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA), is developed. mdpi.com This involves optimizing various parameters, including the concentrations of antibodies and coating antigens, incubation times, and buffer conditions, to achieve the desired sensitivity and specificity. nih.govmdpi.com
The development of immunoassays for carbofuran has demonstrated the feasibility of achieving very low detection limits, in the range of 0.08 ng/mL, showcasing the potential of this technique for the sensitive detection of other carbamates. nih.gov
Exploration of Novel Applications and Material Science Contributions of Methyl Benzyl Naphthalen 1 Yl Carbamate
Role as an Intermediate in Complex Organic Synthesis
Carbamates are crucial intermediates in organic synthesis, often serving as protecting groups for amines or as precursors to other functional groups. The synthesis of 1-carbamatoalkyl-2-naphthol derivatives, a class of compounds to which methyl benzyl(naphthalen-1-yl)carbamate belongs, highlights their role as synthetic targets and intermediates.
A notable example is the multi-component condensation reaction of aldehydes, 2-naphthol, and a carbamate (B1207046) (such as methyl or benzyl (B1604629) carbamate) to produce various methyl (2-hydroxynaphthalen-1-yl)(aryl)methyl/benzylcarbamate derivatives. This reaction can be efficiently catalyzed by magnesium(II) 2,2,2-trifluoroacetate, demonstrating a practical methodology for creating a library of these compounds. The yields of these reactions are often high, underscoring the utility of this synthetic route.
Table 1: Synthesis of Methyl (2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate Derivatives
| Aldehyde (Ar-CHO) | Product | Yield (%) |
| Benzaldehyde | Methyl (2-hydroxynaphthalen-1-yl)(phenyl)methylcarbamate | 92 |
| 4-Chlorobenzaldehyde | Methyl (4-chlorophenyl)(2-hydroxynaphthalen-1-yl)methylcarbamate | 95 |
| 4-Methylbenzaldehyde | Methyl (2-hydroxynaphthalen-1-yl)(p-tolyl)methylcarbamate | 90 |
| 4-Methoxybenzaldehyde | Methyl (2-hydroxynaphthalen-1-yl)(4-methoxyphenyl)methylcarbamate | 93 |
This table presents the yields for the synthesis of various carbamate derivatives using different aromatic aldehydes, showcasing the efficiency of the catalytic method.
Potential in Polymer Chemistry: Carbamate-Functionalized Monomers and Polyurethanes
The carbamate linkage is the defining feature of polyurethanes, a major class of polymers with diverse applications. umass.edu Carbamate-functionalized monomers are key to producing these materials. The properties of polyurethanes can be finely tuned by altering the structure of the monomers, including the carbamate-containing components.
For instance, the incorporation of graphene oxide into a polyurethane matrix can significantly enhance its mechanical properties. The resulting nanocomposites exhibit increased Young's modulus and tensile strength. The presence of carbamate and other hydrogen-bonding groups can also impart self-healing properties to the material.
Table 2: Mechanical Properties of Graphene-Polyurethane Nanocomposites
| Graphene Oxide (wt.%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Healing Efficiency (%) |
| 0 | 38.57 | 6.28 | - |
| 0.5 | 95.36 | 15.65 | 98.84 |
This table illustrates the impact of graphene oxide filler on the mechanical and self-healing properties of a polyurethane composite, highlighting the role of the carbamate-containing polymer matrix. mdpi.com
Furthermore, the thermal stability of polyurethanes is influenced by the nature of the carbamate bond. The decomposition temperature of carbamates, a critical factor in polyurethane recycling, is affected by the electronic effects of the alcohol-derived portion of the carbamate. acs.org
Catalytic Applications or Ligand Design Utilizing Carbamate Derivatives
Carbamate derivatives are increasingly being utilized in the design of chiral ligands for asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. frontiersin.orgnih.gov The carbamate group can play a key role in the stereochemical control of a reaction.
In one example, the photocatalytic asymmetric oxidation of phosphines to P-chiral tertiary phosphine (B1218219) oxides was achieved using a chiral phosphoric acid catalyst. The introduction of a phenyl carbamate substituent on one of the aromatic rings of the phosphine substrate was found to be highly effective in enhancing the enantioselectivity of the reaction.
Table 3: Enantioselective Oxidation of Phosphines with Carbamate Functionality
| Substrate | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| para-phenyl carbamate substituted aryl phosphine | C3 | 64-95 | 90-99 |
| pyrenyl and para-phenyl carbamate substituted aryl phosphine | C2 | 60-72 | 93-96 |
This table demonstrates the high yields and excellent enantioselectivities achieved in the asymmetric oxidation of phosphines bearing a carbamate group, indicating the significant directing effect of this functionality in catalysis. acs.org
Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions of Carbamate Derivatives
The ability of the carbamate group to participate in hydrogen bonding makes it a valuable functional group in supramolecular chemistry, which focuses on the non-covalent assembly of molecules into larger, ordered structures. nih.gov These interactions are fundamental to the design of new materials with specific properties.
The study of N-[(3-pyridinylamino)thioxomethyl] carbamates reveals how these molecules self-assemble through a network of hydrogen and halogen bonds. The carbamate's carbonyl oxygen and N-H group are key participants in these interactions. The geometry of these non-covalent bonds, such as bond lengths, can be characterized using techniques like X-ray crystallography.
Table 4: Non-Covalent Interaction Bond Lengths in Carbamate Supramolecular Assemblies
| Interaction Type | Mean Bond Length (Å) | Range (Å) |
| I⋯Npyr (Halogen Bond) | 2.92 | 2.30 - 3.52 |
| N–H⋯Npyr (Hydrogen Bond) | - | - |
| I⋯S=C (Halogen Bond) | - | - |
| I⋯O=C (Halogen Bond) | - | - |
This table provides data on the bond lengths of halogen bonds observed in the crystal structures of carbamate derivatives, illustrating the specific and directional nature of these non-covalent interactions that drive self-assembly. nih.gov
Exploration of Carbamate Derivatives in Sensor Technologies
The unique chemical properties of carbamates are also being harnessed in the development of novel sensor technologies. Chemiresistive gas sensors, for example, can be modified with carbamate-containing materials to enhance their selectivity and sensitivity towards specific analytes. rsc.orgnih.gov
The performance of such sensors is often evaluated based on their limit of detection (LOD) and sensitivity. For instance, a nanocomposite-based electrochemical sensor designed for the detection of carbendazim, a carbamate fungicide, demonstrated high sensitivity and a low detection limit.
Table 5: Performance of a Carbamate-Based Electrochemical Sensor
| Analytical Technique | Analyte | Limit of Detection (LOD) | Sensitivity |
| Differential Pulse Voltammetry (DPV) | Carbendazim | 0.37 nM | 3.95562 µA/µM |
| Linear Sweep Voltammetry (LSV) | Hydrazine | 0.164 ± 0.013 µM | 2.01 µA µM⁻¹ cm⁻² |
| Cyclic Voltammetry (CV) | Hydrazine | 0.143 ± 0.011 µM | 2.305 µA µM⁻¹ cm⁻² |
This table summarizes the performance metrics of an electrochemical sensor for detecting carbamate compounds and other analytes, showcasing the potential of carbamate-based materials in developing sensitive and selective analytical devices. researchgate.net
Emerging Trends and Future Research Directions for Methyl Benzyl Naphthalen 1 Yl Carbamate
Integration of Artificial Intelligence and Machine Learning in Carbamate (B1207046) Design and Prediction
Generative AI models, such as REINVENT, are being employed to design novel carbamate-based inhibitors from the ground up. researchgate.netnih.gov These models, guided by structure-based design principles and physics-based affinity predictions, can iteratively generate new chemical structures with a high probability of being active against a specific biological target. nih.gov This approach has proven effective in the accelerated discovery of potent carbamate inhibitors for targets like the Cbl-b protein, a key regulator in immune cell activation. nih.gov
Furthermore, ML models are crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com By training algorithms on existing data, researchers can forecast the pharmacokinetic and toxicity profiles of newly designed carbamates in silico, allowing them to prioritize the synthesis of candidates with the most promising drug-like characteristics. nih.govmdpi.com This predictive power reduces the time and cost associated with bringing new therapeutic agents to market. researchgate.net For a compound like Methyl benzyl(naphthalen-1-yl)carbamate, these AI/ML tools could be used to design analogues with optimized biological activity and improved safety profiles.
Table 1: AI and Machine Learning in Carbamate Research
| Technology/Method | Application in Carbamate Research | Key Benefit |
|---|---|---|
| Generative AI (e.g., REINVENT) | De novo design of novel carbamate structures with desired properties. researchgate.netnih.gov | Accelerates the discovery of new lead compounds. nih.gov |
| Structure-Based Drug Design (SBDD) | Guides AI models to generate molecules that fit a specific biological target's binding site. nih.gov | Increases the potency and selectivity of designed inhibitors. |
| Predictive ML Models (ADMET) | In silico prediction of pharmacokinetic and toxicity properties of carbamate derivatives. mdpi.com | Prioritizes candidates for synthesis, reducing late-stage failures. researchgate.net |
| Deep Learning Algorithms (e.g., CNNs) | Analysis of complex datasets from screening to identify structure-activity relationships (SAR). mdpi.com | Enhances the accuracy of hit identification and model optimization. mdpi.com |
High-Throughput Screening Methodologies for Exploring Novel Carbamate Derivatives
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of millions of compounds. youtube.com State-of-the-art HTS facilities utilize advanced robotics and automation to screen vast chemical libraries against biological targets or for specific material properties, a process that has been condensed from months to just a few weeks. youtube.com
For carbamates, HTS is instrumental in identifying new bioactive molecules from large, diverse libraries. acs.orgnih.gov The process involves miniaturized assays where compounds are tested for their ability to interact with a target, such as an enzyme or a receptor. The immense volume of data generated is then analyzed, often with the aid of machine learning algorithms, to pinpoint "hits"—compounds that exhibit the desired activity. youtube.com These hits serve as the starting points for more focused chemical optimization.
The synergy between HTS and combinatorial chemistry allows for the rapid generation and screening of large libraries of related compounds. acs.orgnih.gov Starting with a core scaffold like this compound, chemists can systematically modify the benzyl (B1604629) and naphthalenyl rings to create a library of derivatives. HTS can then efficiently evaluate this library to build a detailed structure-activity relationship (SAR) map, revealing which chemical modifications enhance activity. youtube.com This automated, data-driven approach dramatically accelerates the pace of discovery. youtube.com
Table 2: High-Throughput Screening (HTS) Technologies
| Technology | Role in Carbamate Research | Impact on Discovery |
|---|---|---|
| Robotic Automation Platforms | Physically handle and test millions of compounds against disease targets. youtube.com | Increases speed and efficiency, enabling massive-scale screening. youtube.com |
| Contactless Dispensing | Uses acoustic technology to transfer nano-liter volumes of compounds. | Eliminates contamination, reduces solvent and plastic use, and allows for smaller sample yields. youtube.com |
| Miniaturized Assays | Biological or chemical tests performed in high-density microplates. | Reduces reagent consumption and allows for parallel processing of thousands of samples. |
| Automated Data Analysis | Employs advanced algorithms and ML to analyze screening data and identify active compounds. youtube.com | Improves the reliability of identifying meaningful patterns and potential drug candidates. youtube.com |
Nanotechnology Applications for Targeted Delivery or Sensing of Carbamate-Related Structures
Nanotechnology offers powerful new tools for enhancing the efficacy and safety of chemical compounds. By engineering materials at the nanoscale, researchers can create sophisticated systems for targeted drug delivery, controlled release, and sensitive detection. mdpi.com
For carbamate-based therapeutics, nanotechnology holds the potential to overcome challenges related to solubility, stability, and off-target effects. Encapsulating a carbamate drug within a nanocarrier, such as a liposome (B1194612) or a polymer nanoparticle, can protect it from premature degradation in the body and control its release profile. mdpi.com This is particularly relevant for carbamates used as pesticides, where nano-formulations are being developed to improve stability and ensure targeted delivery to pests, thereby reducing environmental contamination. mdpi.com
The field of nanobiosensors is also advancing rapidly, offering new ways to detect and quantify carbamate-related structures. mdpi.com Technologies like electronic noses and tongues, enhanced with nanomaterials, show potential for the real-time monitoring of pesticide residues. mdpi.com This same principle could be adapted for biomedical applications, such as developing sensors to monitor the concentration of a carbamate drug in a patient's system. Furthermore, the integration of carbamate functionalities into advanced nanomaterials is a burgeoning area. For example, polyurethanes, which are polymers linked by carbamate groups, can be combined with graphene to create self-healing nanocomposites with enhanced mechanical properties. mdpi.com
Table 3: Nanotechnology in Carbamate Applications
| Nanotechnology Approach | Potential Application for Carbamate Structures | Benefit |
|---|---|---|
| Nanoparticle Encapsulation | Controlled and targeted delivery of carbamate-based drugs or pesticides. mdpi.com | Improves efficacy, reduces side effects and environmental impact. mdpi.com |
| Nanobiosensors | Real-time detection and monitoring of carbamate residues in food, the environment, or biological fluids. mdpi.commdpi.com | Enables rapid safety assessments and personalized medicine. |
| Polymer Nanocomposites | Incorporation of carbamate-containing polymers (polyurethanes) with nanomaterials like graphene. mdpi.com | Creates advanced materials with novel properties like self-healing and enhanced strength. mdpi.com |
| Nano-micelles | Solubilization of poorly water-soluble carbamate compounds for improved bioavailability. | Enhances the therapeutic potential of hydrophobic drug candidates. |
Interdisciplinary Research Avenues for this compound and Related Compounds
The unique structure of this compound, which combines a versatile carbamate linker with aromatic groups known for their roles in biologically active molecules, makes it a prime candidate for interdisciplinary research. acs.orgnih.gov
In medicinal chemistry , the carbamate group is a well-established motif in approved drugs and prodrugs, valued for its chemical stability and ability to mimic peptide bonds. acs.orgnih.govnih.gov The naphthalenyl and benzyl moieties are present in various pharmacologically active compounds, including potent antifungal agents. nih.gov An interdisciplinary effort combining organic synthesis, computational modeling, and biological testing could explore derivatives of this compound as potential new therapeutics, for instance, by investigating their activity against fungal pathogens or as enzyme inhibitors. nih.gov
In materials science , the carbamate linkage is the backbone of polyurethane chemistry. wikipedia.org A significant emerging field is the creation of sequence-defined polycarbamates, where the precise arrangement of monomers allows for the fine-tuning of material properties for applications such as data storage or molecular transport. nih.gov The distinct structure of this compound could be leveraged as a unique monomer to build novel polymers with specific folding or self-assembly characteristics.
In chemical biology , carbamate derivatives serve as valuable tools for probing biological systems. For example, they are widely studied as inhibitors of cholinesterases. mdpi.comresearchgate.net Analogues of this compound could be synthesized and used as chemical probes to investigate enzyme function or to serve as linkers in more complex molecular systems designed for combinatorial chemistry. scielo.br
Table 4: Interdisciplinary Research Opportunities
| Field | Research Focus | Potential Outcome |
|---|---|---|
| Medicinal Chemistry | Synthesize and test analogues for antifungal or enzyme inhibitory activity. nih.govnih.gov | Discovery of new therapeutic agents. |
| Materials Science | Use as a monomer for sequence-defined polycarbamates or in nanocomposites. mdpi.comnih.gov | Development of advanced materials with tailored functions (e.g., data storage, self-healing). mdpi.comnih.gov |
| Chemical Biology | Design derivatives as chemical probes to study enzyme mechanisms or biological pathways. mdpi.comresearchgate.net | New tools for fundamental biological research. |
| Agricultural Science | Evaluate derivatives for potential use as next-generation pesticides with improved safety profiles. mdpi.comscielo.br | More effective and environmentally benign crop protection solutions. |
Open Challenges and Unexplored Territories in Carbamate Chemistry and its Structural Analogues
Despite their widespread use, significant challenges and unexplored territories remain in the field of carbamate chemistry. Addressing these challenges will be key to unlocking the full potential of molecules like this compound.
A primary challenge lies in stereoselective synthesis . Many biologically active molecules are chiral, and their activity is often highly dependent on their specific 3D arrangement. For related chiral benzylamines, the (S)-stereoisomer was found to be required for potent antifungal activity. nih.gov Developing efficient, scalable methods to synthesize enantiomerically pure carbamates remains a critical and often difficult task. The influence of chirality on the function of this compound is an entirely unexplored area.
Another fundamental challenge is understanding and controlling the conformational landscape . Due to rotation around the C–N bond, carbamates can exist as a mixture of syn and anti isomers (rotamers). nih.gov This conformational flexibility can be crucial for a molecule's ability to bind to a biological target. nih.govacs.org Advanced spectroscopic techniques combined with computational modeling are needed to elucidate the conformational preferences of complex carbamates and to design molecules that adopt a specific, bioactive shape. nih.govchemrxiv.org
The metabolic stability and degradation pathways of novel carbamates also represent an open field of inquiry. While the carbamate group can enhance metabolic stability, its hydrolysis is a key factor in the activity of both drugs and prodrugs. nih.govnih.gov Understanding how the bulky substituents of this compound influence its degradation is essential for any potential therapeutic or material application. rsc.orgacs.org
Finally, the vast chemical space of carbamate derivatives remains largely uncharted. There is immense opportunity to explore new applications beyond their traditional roles. This includes their use in designing responsive materials , developing new catalysts , or as key components in molecular machines . nih.govacs.org The journey for this compound and its relatives has just begun, with countless possibilities waiting to be discovered.
Table 5: Open Challenges in Carbamate Chemistry
| Challenge | Description | Importance |
|---|---|---|
| Stereoselective Synthesis | Developing methods to produce single enantiomers of chiral carbamates efficiently. nih.gov | Biological activity is often highly dependent on the specific stereoisomer. nih.gov |
| Conformational Control | Understanding and controlling the equilibrium between syn and anti rotamers to favor a bioactive conformation. nih.govnih.gov | Molecular shape dictates biological function and material properties. nih.govacs.org |
| Metabolic and Chemical Stability | Predicting and tuning the degradation rates of carbamates for different applications (e.g., stable drugs vs. degradable materials). nih.govrsc.org | Determines the compound's lifespan and environmental fate. acs.org |
| Exploring New Chemical Space | Designing and synthesizing carbamates with novel functionalities for applications beyond medicine and agriculture. acs.org | Unlocks potential for innovation in materials science, catalysis, and nanotechnology. |
Q & A
Q. Q1. What are the optimal synthetic routes for Methyl benzyl(naphthalen-1-yl)carbamate, and how can reaction conditions be optimized to improve yield?
A1. The synthesis typically involves carbamate formation via reaction of naphthalen-1-ylamine derivatives with benzyl chloroformate or methyl carbamoyl chloride under basic conditions (e.g., triethylamine). Key steps include:
- Substrate activation : Use of coupling agents like EDC/HOBt for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like hydrolysis .
Optimization strategies include monitoring by TLC/HPLC and purification via column chromatography. For scalability, continuous flow reactors improve reproducibility .
Q. Q2. How can the structural identity of this compound be confirmed?
A2. Structural characterization employs:
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, carbamate carbonyl at ~155 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How do steric and electronic effects influence the reactivity of this compound in enzyme inhibition studies?
A3. The naphthalene moiety provides π-π stacking interactions with aromatic residues in enzyme active sites (e.g., acetylcholinesterase), while the carbamate group acts as a reversible inhibitor via covalent bonding to serine residues. Key factors:
- Steric hindrance : Bulky benzyl groups reduce binding affinity but enhance selectivity for specific isoforms .
- Electron-withdrawing substituents : Electron-deficient naphthalene rings increase electrophilicity of the carbamate carbonyl, accelerating enzyme adduct formation .
Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations validate these interactions .
Q. Q4. What methodologies resolve contradictions in toxicological data for naphthalene-derived carbamates?
A4. Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects) arise from:
- Exposure route variability : Oral administration may show higher hepatotoxicity due to first-pass metabolism, while dermal exposure correlates with local irritation .
- Species-specific metabolism : Rodent models often overpredict human toxicity due to cytochrome P450 differences .
Mitigation strategies :- Meta-analysis : Pool data from studies meeting criteria in Table B-1 (e.g., inhalation/oral exposure, systemic effects) .
- In vitro-in vivo extrapolation (IVIVE) : Use human hepatocyte assays to refine risk assessments .
Q. Q5. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
A5. Key approaches include:
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent properties (e.g., logP, Hammett σ) with IC values for cholinesterase inhibition .
- CoMFA/CoMSIA : 3D contour maps identify regions favoring hydrophobic or hydrogen-bonding interactions .
- Free-energy perturbation (FEP) : Predict binding affinity changes for specific mutations (e.g., AChE G119S resistance) .
Q. Q6. What analytical techniques are critical for detecting metabolic byproducts of this compound in biological matrices?
A6. Metabolism studies require:
- LC-MS/MS : Quantify hydroxylated metabolites (e.g., naphthol derivatives) with MRM transitions .
- Isotope labeling : -labeled carbamates track metabolic pathways via isotopic patterns .
- Enzyme kinetics : Microsomal incubations (human/rat liver) identify CYP450 isoforms responsible for oxidation .
Methodological Considerations
Q. Q7. What experimental designs are recommended for studying the environmental persistence of this compound?
A7. Key protocols:
Q. Q8. How should researchers address chiral purity in asymmetric synthesis of this compound derivatives?
A8. Strategies include:
- Chiral chromatography : Use amylose/cyclodextrin columns to resolve enantiomers .
- Asymmetric catalysis : Employ Evans’ oxazaborolidines or Jacobsen’s catalysts for enantioselective carbamate formation .
- Circular dichroism (CD) : Verify enantiomeric excess (ee) by comparing Cotton effects .
Safety and Regulatory Compliance
Q. Q9. What safety protocols are essential for handling this compound in laboratory settings?
A9. Compliance with GHS guidelines (e.g., CLP Regulation):
Q. Q10. How does structural similarity to regulated carbamates (e.g., fentanyl analogs) impact research compliance?
A10. this compound may fall under Schedule I if used in opioid analog synthesis. Researchers must:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
